6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
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Overview
Description
6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves the reaction of 3-methoxyphenethylamine with formaldehyde under acidic conditions. This reaction forms the tetrahydroisoquinoline ring system, which is then methylated to introduce the dimethyl groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products Formed
Scientific Research Applications
6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the dimethyl groups.
6-Methoxy-1,2,3,4-tetrahydroquinoxaline: Another related compound with a different ring system.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-β]indole: A structurally similar compound with different biological activities.
Uniqueness
6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and dimethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H18ClNO |
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Molecular Weight |
227.73 g/mol |
IUPAC Name |
6-methoxy-3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2)7-10-6-11(14-3)5-4-9(10)8-13-12;/h4-6,13H,7-8H2,1-3H3;1H |
InChI Key |
ZUZWCKCPUHNXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CN1)C=CC(=C2)OC)C.Cl |
Origin of Product |
United States |
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